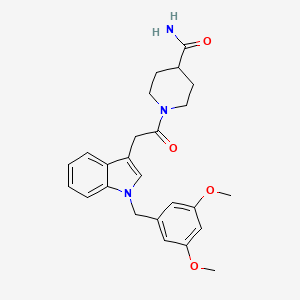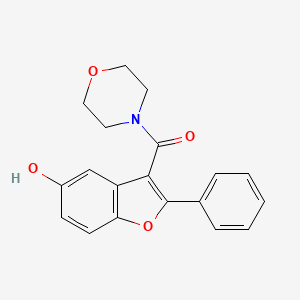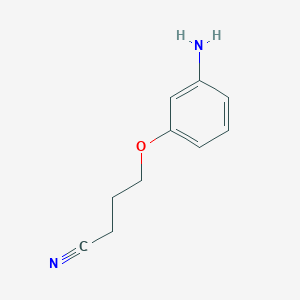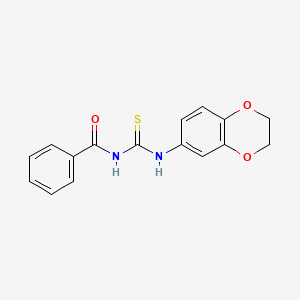
1-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxamide is a chemical compound that is used in scientific research for its potential therapeutic applications. It is a derivative of the indole alkaloid family and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxamide is not fully understood. However, it has been found to interact with various cellular pathways and signaling molecules such as the MAPK/ERK and PI3K/Akt pathways. It has also been found to modulate the expression of various genes and proteins involved in inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
1-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been found to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxamide in lab experiments is its potential therapeutic applications in various scientific research areas. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
For 1-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxamide include further studies to elucidate its mechanism of action and potential therapeutic applications. Additionally, studies are needed to determine its safety and potential side effects. Further research is also needed to optimize its synthesis method and to develop more efficient and cost-effective methods for its production.
Synthesemethoden
The synthesis of 1-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxamide involves the reaction of piperidine-4-carboxylic acid with 3,5-dimethoxybenzylamine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then reacted with indole-3-acetic acid in the presence of a base such as triethylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxamide has been found to have potential therapeutic applications in various scientific research areas. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been found to have potential as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-[2-[1-[(3,5-dimethoxyphenyl)methyl]indol-3-yl]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-31-20-11-17(12-21(14-20)32-2)15-28-16-19(22-5-3-4-6-23(22)28)13-24(29)27-9-7-18(8-10-27)25(26)30/h3-6,11-12,14,16,18H,7-10,13,15H2,1-2H3,(H2,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGKSYBEYOJTGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C=C(C3=CC=CC=C32)CC(=O)N4CCC(CC4)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2793496.png)
![N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]but-2-ynamide](/img/structure/B2793497.png)

![6-(4-methoxybenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2793499.png)
![2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine](/img/structure/B2793501.png)


![1,3-Bis(3-chlorophenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2793505.png)
![tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate](/img/structure/B2793508.png)
![1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride](/img/structure/B2793511.png)
![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2793513.png)
